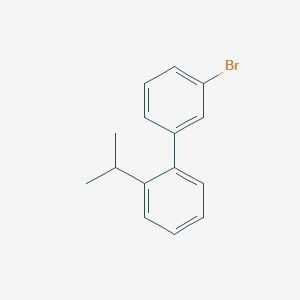

3-Bromo-2'-iso-propylbiphenyl

Description

General Significance of the Biphenyl (B1667301) Scaffold in Synthetic and Mechanistic Studies

The biphenyl scaffold, consisting of two phenyl rings connected by a single bond, is a privileged structure in organic chemistry. Its rigidity and planarity, coupled with the ability to be functionalized at various positions, make it a versatile template for constructing complex molecules. libretexts.org The rotational barrier around the central carbon-carbon bond, which can be influenced by the nature and position of substituents, gives rise to atropisomerism, a form of chirality that is of great interest in stereoselective synthesis and drug design. libretexts.org This structural feature allows for the creation of chiral ligands and catalysts for asymmetric reactions.

Contextualizing Halogenated Biphenyls in Advanced Chemical Research

The introduction of halogen atoms, such as bromine, onto the biphenyl framework significantly modifies its electronic properties and reactivity. Halogenated biphenyls, particularly polybrominated biphenyls (PBBs), have been utilized as flame retardants in various materials. rsc.org In the context of synthetic chemistry, the carbon-halogen bond serves as a versatile handle for further functionalization through various cross-coupling reactions. For instance, brominated biphenyls are common starting materials in Suzuki-Miyaura and Stille couplings, allowing for the introduction of a wide array of substituents. nih.govresearchgate.net The electronic effects of halogens, being electron-withdrawing through induction but electron-donating through resonance, can also influence the reactivity of the aromatic rings in electrophilic and nucleophilic substitution reactions. rsc.org

Research Landscape of Alkyl-Substituted Biphenyls

Alkyl groups, such as the isopropyl group, are primarily considered for their steric influence on the biphenyl scaffold. The size of an alkyl substituent, particularly at the ortho position, can significantly increase the rotational barrier around the biphenyl C-C bond, leading to stable atropisomers at room temperature. libretexts.orgresearchgate.net This steric hindrance is a key factor in the design of chiral ligands and catalysts. The presence of alkyl groups can also impact the solubility and lipophilicity of the molecule, which are important considerations in medicinal chemistry and materials science.

Specific Focus on 3-Bromo-2'-isopropylbiphenyl: Scope and Research Objectives

3-Bromo-2'-isopropylbiphenyl is a fascinating, yet underexplored, member of the substituted biphenyl family. Its structure combines the electronic influence of a bromine atom with the steric bulk of an ortho-isopropyl group. This unique combination suggests potential applications in several areas of chemical research.

The primary research objectives for investigating this compound would include:

Development of efficient synthetic routes: Establishing reliable methods for its synthesis, likely through cross-coupling strategies, is a fundamental first step.

Conformational analysis: A detailed study of its rotational barrier and conformational preferences would provide valuable insights into the interplay of steric and electronic effects.

Exploration of reactivity: Investigating its utility as a building block in further synthetic transformations, leveraging the reactivity of the C-Br bond.

Potential applications: Assessing its potential as a precursor for novel ligands, functional materials, or biologically active molecules.

Due to the limited specific literature on 3-Bromo-2'-isopropylbiphenyl, much of its potential remains to be unlocked through dedicated research efforts.

Properties of 3-Bromo-2'-isopropylbiphenyl

| Property | Value | Source |

| CAS Number | 1443305-56-3 | bldpharm.combldpharm.comfluorochem.co.ukambeed.com |

| Molecular Formula | C15H15Br | bldpharm.comechemi.com |

| Molecular Weight | 275.18 g/mol | bldpharm.comechemi.com |

| Monoisotopic Mass | 274.03571 u | echemi.com |

| Heavy Atom Count | 16 | echemi.com |

| Rotatable Bond Count | 2 | echemi.com |

Potential Synthetic Approaches

While specific literature detailing the synthesis of 3-Bromo-2'-isopropylbiphenyl is scarce, its structure suggests that it can be prepared using well-established cross-coupling methodologies.

One plausible approach is the Suzuki-Miyaura coupling reaction . This would likely involve the reaction of 3-bromophenylboronic acid with 1-bromo-2-isopropylbenzene (B1265715), or alternatively, (2-isopropylphenyl)boronic acid with 1,3-dibromobenzene, in the presence of a palladium catalyst and a base. The Suzuki coupling is known for its high tolerance of various functional groups and is a widely used method for the formation of biaryl compounds. researchgate.netnih.gov

Another viable synthetic route is the Grignard reaction . This could entail the formation of a Grignard reagent from either 1-bromo-2-isopropylbenzene or 1,3-dibromobenzene, followed by a coupling reaction with the other aryl halide, often catalyzed by a nickel or palladium complex. The formation of biphenyl as a side product is a common observation in Grignard reactions involving aryl halides. libretexts.orgyoutube.com

Research Interest and Potential Applications

The unique substitution pattern of 3-Bromo-2'-isopropylbiphenyl makes it a compound of significant research interest. The presence of an ortho-isopropyl group introduces substantial steric hindrance, which is expected to result in a significant barrier to rotation around the C-C bond, potentially leading to stable atropisomers. libretexts.orgresearchgate.net This feature makes it a candidate for development as a chiral ligand for asymmetric catalysis.

The bromine atom at the 3-position provides a reactive site for further chemical modifications. Through reactions like another Suzuki coupling, Buchwald-Hartwig amination, or cyanation, a diverse range of functional groups can be introduced, leading to the synthesis of novel and complex molecules. The electronic properties of the bromine atom also influence the reactivity of the biphenyl system. rsc.org

Given that substituted biphenyls are scaffolds for various biologically active compounds, 3-Bromo-2'-isopropylbiphenyl could serve as a precursor for the synthesis of new pharmaceutical agents or agrochemicals. nih.gov

Direct Construction of the Biphenyl Core

The most direct and efficient methods for constructing the C-C bond that forms the biphenyl scaffold rely on transition metal catalysis. These reactions typically involve the coupling of two different aromatic precursors, each activated in a complementary manner.

Palladium-catalyzed cross-coupling reactions are the cornerstone for the synthesis of biaryl compounds, including sterically hindered derivatives like 3-Bromo-2'-isopropylbiphenyl. wikipedia.orgchemrxiv.org These methods offer high efficiency and functional group tolerance. The general mechanism for these reactions involves a catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination. libretexts.org The key to successfully synthesizing sterically hindered biaryls lies in optimizing the catalyst and ligands to overcome the slow reaction kinetics often associated with bulky substrates. researchgate.net

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for C-C bond formation, reacting an organoboron compound with an organic halide or triflate. libretexts.orgtcichemicals.com For the synthesis of 3-Bromo-2'-isopropylbiphenyl, two primary pathways are conceivable:

Pathway A: Coupling of (2-isopropylphenyl)boronic acid with 1,3-dibromobenzene.

Pathway B: Coupling of (3-bromophenyl)boronic acid with 1-bromo-2-isopropylbenzene.

The primary challenge in this synthesis is the steric hindrance around the coupling sites. The ortho-isopropyl group can hinder the approach of the coupling partners to the palladium center. To overcome this, specialized catalytic systems are required. Robust acenaphthoimidazolylidene palladium complexes have proven to be highly efficient catalysts for Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates, providing excellent yields even with low catalyst loadings. organic-chemistry.org The use of bulky, electron-rich phosphine (B1218219) ligands, such as biarylphosphines (e.g., SPhos, XPhos), is also critical for facilitating the difficult oxidative addition and reductive elimination steps. researchgate.netacs.org

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | Effective for coupling ortho-substituted aryl chlorides and bromides. acs.org |

| Pd₂(dba)₃ / Buchwald Ligands | K₂CO₃ or Cs₂CO₃ | Dioxane | 80-110 | Good to Excellent | Broad applicability for hindered substrates. |

| Pd-NHC Complexes | t-BuOK | Dioxane | 80-100 | >99 | N-Heterocyclic Carbene (NHC) ligands offer high stability and activity. organic-chemistry.org |

| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | Moderate to Good | A classic catalyst, may require longer reaction times for hindered substrates. |

This table presents typical conditions for sterically hindered Suzuki-Miyaura couplings, which would be applicable to the synthesis of 3-Bromo-2'-isopropylbiphenyl.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms. wikipedia.org For the synthesis of 3-Bromo-2'-isopropylbiphenyl, the key step would be the coupling of a pre-formed (2-isopropylphenyl)zinc halide with 1,3-dibromobenzene.

The organozinc reagent can be prepared in situ from the corresponding Grignard or organolithium reagent, or directly from 1-bromo-2-isopropylbenzene using activated zinc. The choice of catalyst is crucial; palladium catalysts generally provide higher yields and functional group tolerance. wikipedia.org For challenging substrates, catalysts incorporating bulky ligands such as trialkylphosphines (e.g., PCyp₃) or N-heterocyclic carbenes (e.g., PEPPSI-IPent) are often employed to promote the reaction and suppress side reactions like β-hydride elimination. rsc.orgorganic-chemistry.org

| Catalyst System | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) |

| Pd₂(dba)₃ / PCyp₃ | 1,3-Dibromobenzene | (2-isopropylphenyl)zinc bromide | THF/NMP | 80 |

| Pd-PEPPSI-IPr | 1,3-Dibromobenzene | (2-isopropylphenyl)zinc bromide | THF | Room Temp - 60 |

| Ni(dppe)Cl₂ | 1-Bromo-2-isopropylbenzene | (3-bromophenyl)zinc chloride | THF | 60 |

This table illustrates potential reaction systems for the Negishi cross-coupling synthesis of 3-Bromo-2'-isopropylbiphenyl.

The Stille reaction is a versatile C-C bond-forming reaction between an organostannane and an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org A significant advantage of organotin reagents is their stability to air and moisture and their tolerance of a wide variety of functional groups. wikipedia.orgnrochemistry.com However, a major drawback is the toxicity of tin compounds and the difficulty in removing tin-containing byproducts. organic-chemistry.orgnrochemistry.com

The synthesis of 3-Bromo-2'-isopropylbiphenyl via Stille coupling would involve the reaction of (2-isopropylphenyl)tributylstannane with 1,3-dibromobenzene. The catalytic cycle is similar to other cross-coupling reactions. wikipedia.org The use of sterically hindered, electron-rich ligands can accelerate the coupling process. harvard.edu Additives like copper(I) iodide (CuI) can also significantly increase the reaction rate.

| Catalyst | Ligand | Additive | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | - | LiCl | Toluene | 110 |

| Pd₂(dba)₃ | P(t-Bu)₃ | - | Dioxane | 100 |

| Pd(OAc)₂ | AsPh₃ | CuI | DMF | 80-100 |

This table outlines plausible conditions for the Stille cross-coupling to produce 3-Bromo-2'-isopropylbiphenyl.

The Heck reaction, or Mizoroki-Heck reaction, traditionally involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgmdpi.com It is a powerful tool for creating substituted alkenes and is widely used in organic synthesis. nih.govnih.gov While the standard Heck reaction is not a direct method for coupling two aryl rings to form a biphenyl core, variations and related processes can be considered in the broader context of C-C bond formation.

For the direct synthesis of a biaryl compound like 3-Bromo-2'-isopropylbiphenyl, the Heck reaction is not the most conventional approach compared to Suzuki, Negishi, or Stille couplings. A direct C-H arylation (a type of Heck-like reaction) of 1-bromo-3-isopropylbenzene (B1360270) with an aryl halide is theoretically possible but often suffers from issues with regioselectivity and yield. Therefore, in the context of the direct construction of the 3-Bromo-2'-isopropylbiphenyl core, the Heck reaction is less applicable. Its primary utility would lie in the further functionalization of a pre-existing biphenyl scaffold rather than its initial construction.

The success of synthesizing sterically hindered biaryls like 3-Bromo-2'-isopropylbiphenyl via cross-coupling reactions is highly dependent on the design of the catalytic system. researchgate.net The steric bulk of the ortho-isopropyl group can significantly slow down both the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step that forms the C-C bond.

Ligand Design: The development of advanced ligands has been paramount in overcoming these challenges. Key features of effective ligands for hindered couplings include:

Steric Bulk: Large ligands promote the reductive elimination step and can help stabilize the monoligated Pd(0) species, which is often the active catalyst.

Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition step. rsc.org

Prominent Ligand Classes:

Biaryl Phosphines: Ligands such as SPhos, XPhos, and RuPhos, developed by the Buchwald group, are highly effective for a wide range of challenging cross-coupling reactions. Their bulky and electron-rich nature makes them ideal for constructing tetra-ortho-substituted biaryls.

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and form very stable bonds with palladium. organic-chemistry.org This stability allows for reactions to be run at higher temperatures if necessary, and their steric properties can be readily tuned to facilitate difficult couplings. rsc.org

Dialkylphosphinobiphenyl Ligands: These ligands have demonstrated high efficacy in Suzuki-Miyaura couplings of deactivated and sterically hindered aryl chlorides.

The choice of ligand must be carefully matched with the specific coupling partners and reaction conditions to achieve optimal results. Data-driven approaches and computational studies are increasingly being used to guide the design of new, more effective ligands for challenging transformations. chemrxiv.org

| Ligand Type | Examples | Key Features | Application in Hindered Couplings |

| Biaryl Monophosphines | SPhos, XPhos, RuPhos | Bulky, electron-rich, flexible biaryl backbone. | Suzuki, Negishi, and other cross-couplings of hindered aryl halides. |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, PEPPSI complexes | Strong σ-donors, high thermal stability. | Suzuki and Negishi couplings, particularly with aryl chlorides. organic-chemistry.org |

| Dialkylbiaryl Phosphines | DavePhos, JohnPhos | Combination of steric bulk and electron-donating properties. | Effective for a broad range of Suzuki and Negishi reactions. |

This table summarizes key ligand classes and their utility in the synthesis of sterically hindered biphenyls.

An in-depth analysis of the synthetic pathways leading to 3-Bromo-2'-isopropylbiphenyl reveals a landscape of established and modern organic chemistry techniques. The construction of this molecule can be approached by first forming the core biphenyl structure followed by bromination, or by coupling pre-functionalized aryl partners. This article explores these methodologies, focusing on metal-catalyzed couplings and various bromination strategies as outlined.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(2-propan-2-ylphenyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Br/c1-11(2)14-8-3-4-9-15(14)12-6-5-7-13(16)10-12/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHOABIHGPWTFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Reactivity of 3 Bromo 2 Isopropylbiphenyl and Analogues

Mechanistic Pathways of Functionalization Reactions on Substituted Biphenyls

Functionalization of the biphenyl (B1667301) core can proceed through several mechanistic routes, primarily electrophilic aromatic substitution and radical reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. masterorganicchemistry.compressbooks.pub In this process, an electrophile attacks the electron-rich π system of the benzene (B151609) ring, leading to the substitution of a hydrogen atom. libretexts.org The presence of substituents on the biphenyl rings significantly directs the position of incoming electrophiles.

The bromine atom on one ring and the isopropyl group on the other exert competing and cooperative directing effects. Bromine is an ortho-, para-directing deactivator. It withdraws electron density inductively, making the ring less reactive than benzene, but its lone pairs can stabilize the arenium ion intermediate through resonance, directing incoming electrophiles to the ortho and para positions. The isopropyl group, conversely, is an ortho-, para-directing activator. It donates electron density through hyperconjugation and weak inductive effects, making its ring more susceptible to electrophilic attack than benzene.

In 3-Bromo-2'-isopropylbiphenyl, the 2'-isopropyl group strongly activates its ring towards electrophilic attack, primarily at the para position (5'-position) due to steric hindrance at the ortho positions. The bromine-substituted ring is deactivated, making it less likely to react under standard EAS conditions. For example, in a nitration reaction, the nitro group would be expected to add preferentially to the isopropyl-substituted ring.

| Substituent | Electronic Effect | Directing Influence |

| -Br | Inductively withdrawing, resonance donating (deactivating) | Ortho, Para |

| -CH(CH₃)₂ | Inductively donating, hyperconjugation (activating) | Ortho, Para |

Table 1: Electronic and Directing Effects of Substituents in Electrophilic Aromatic Substitution.

Radical reactions offer an alternative pathway for the functionalization of biphenyls and involve species with unpaired electrons. rutgers.edu These reactions are typically initiated by heat, light, or a radical initiator. rutgers.edu The formation of radical anions of substituted biphenyls has been studied, revealing that the structure is significantly affected by the electronic properties of the substituents. acs.orgacs.org The unpaired electron and negative charge in the radical anion of a substituted biphenyl tend to localize on one of the benzene rings. acs.org

In the context of 3-Bromo-2'-isopropylbiphenyl, radical reactions could involve the homolytic cleavage of the C-Br bond or hydrogen abstraction from the isopropyl group. For instance, radical-initiated bromination using a source like N-bromosuccinimide (NBS) could potentially lead to benzylic bromination at the isopropyl group, forming a more stable tertiary benzylic radical intermediate. The partial rate factors for radical scavenging in biphenyl systems show that the para position is the most effective scavenger. osti.gov

Role of Bromine as a Functional Group in Organic Transformations

The bromine atom in 3-Bromo-2'-isopropylbiphenyl is a versatile functional group, enabling a wide array of subsequent chemical modifications.

Nucleophilic aromatic substitution (SNAAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (a Meisenheimer complex). chemistrysteps.compressbooks.publibretexts.org

In 3-Bromo-2'-isopropylbiphenyl, the bromine is on a ring that lacks strong electron-withdrawing groups. The other ring possesses an electron-donating isopropyl group. Consequently, this substrate is not highly activated towards traditional SNAAr reactions. pressbooks.publibretexts.org For a nucleophilic substitution to occur at the C-Br bond, harsh reaction conditions or alternative mechanisms, such as the benzyne (B1209423) mechanism, would likely be required. chemistrysteps.com The benzyne mechanism involves elimination of HBr to form a highly reactive aryne intermediate, which is then attacked by a nucleophile.

| Reaction Type | Requirement | Applicability to 3-Bromo-2'-isopropylbiphenyl |

| SₙAr (Addition-Elimination) | Strong electron-withdrawing group ortho/para to leaving group | Low, due to lack of activating groups |

| Elimination-Addition (Benzyne) | Strong base | Possible under forcing conditions |

Table 2: Applicability of Nucleophilic Aromatic Substitution Mechanisms.

Aryl bromides are excellent precursors for the formation of organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li). libretexts.orglibretexts.org These reactions involve the oxidative insertion of a metal into the carbon-halogen bond. The formation of these reagents must be conducted in anhydrous aprotic solvents, like diethyl ether or tetrahydrofuran (B95107) (THF), as they react readily with protic solvents. libretexts.orglibretexts.org

The reaction of 3-Bromo-2'-isopropylbiphenyl with magnesium metal in THF would yield the corresponding Grignard reagent, 3-(2'-isopropylbiphenyl)magnesium bromide. rsc.org Similarly, reaction with two equivalents of lithium metal would produce the organolithium species. masterorganicchemistry.com These organometallic intermediates are potent nucleophiles and are invaluable in forming new carbon-carbon bonds through reactions with electrophiles like aldehydes, ketones, and carbon dioxide. They are also key components in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi couplings).

Influence of the Isopropyl Group on Electronic and Steric Reactivity

The isopropyl group at the 2'-position significantly influences the molecule's reactivity through both electronic and steric effects.

Electronic Effects: The isopropyl group is an electron-donating group due to hyperconjugation and a weak +I (inductive) effect. This increases the electron density of the phenyl ring to which it is attached, making it more nucleophilic and more susceptible to electrophilic attack compared to an unsubstituted ring. mdpi.com

Steric Effects: The bulky nature of the isopropyl group, particularly at the ortho position to the biphenyl linkage, imposes considerable steric hindrance. numberanalytics.com This steric bulk has several consequences:

Restricted Rotation: It increases the rotational barrier around the C-C single bond connecting the two phenyl rings, leading to a twisted conformation. researchgate.net In sufficiently hindered biphenyls, this can lead to atropisomerism, where rotation is so restricted that enantiomers can be isolated. acs.org

Reaction Shielding: It can sterically shield the adjacent ortho position (3'-position) from attack by reagents. nih.gov

Directing Influence: In reactions like electrophilic aromatic substitution on its own ring, the steric hindrance favors substitution at the less hindered para position (5'-position) over the ortho positions.

The combination of these effects makes the 2'-isopropyl group a critical controller of both the site of reaction (regioselectivity) and the rate of reaction.

Stability and Degradation Pathways of Brominated Alkylbiphenyls

The environmental persistence and degradation of brominated alkylbiphenyls, such as 3-Bromo-2'-isopropylbiphenyl, are governed by their chemical structure and susceptibility to various degradation mechanisms. These compounds are structurally related to polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs), and thus share some similar degradation characteristics. wikipedia.org The stability of these molecules is significant, but they are known to degrade under specific environmental conditions through photochemical, thermal, and microbial pathways.

Photodegradation: Sunlight can induce the degradation of brominated biphenyls. wikipedia.org The primary mechanism of photodegradation is reductive debromination, where a carbon-bromine bond is cleaved, and the bromine atom is replaced by a hydrogen atom. wikipedia.orgnih.gov Studies on PBBs have shown that this process can lead to the formation of lower brominated, and potentially more toxic, biphenyl congeners. nih.gov The rate and extent of photodegradation are influenced by the number and position of the bromine substituents. For 3-Bromo-2'-isopropylbiphenyl, the single bromine atom suggests it might be more susceptible to photodegradation compared to more highly brominated compounds. The presence of the alkyl group (isopropyl) may also influence the photochemical reactivity. Research on the photodegradation of 2-bromophenol (B46759) indicates that photohydrolysis and bromine transfer reactions can also occur, leading to a complex mixture of products. nih.gov

Thermal Degradation: Thermal degradation of brominated compounds typically requires high temperatures and can proceed through hydrodebromination. nih.gov Studies on decabromodiphenyl ether (BDE-209) have shown that thermal degradation leads to stepwise removal of bromine atoms. nih.gov The process is influenced by steric effects, with debromination often occurring at less sterically hindered positions first. nih.gov While specific data for 3-Bromo-2'-isopropylbiphenyl is not available, it can be inferred that at elevated temperatures, the C-Br bond would be the most likely site of initial cleavage. The presence of an isopropyl group could potentially influence the degradation pathway through steric hindrance or by providing alternative reaction sites.

Microbial Degradation: Microbial degradation is a key environmental process for the breakdown of halogenated biphenyls. youtube.comnih.govnih.gov Bacteria, particularly species of Pseudomonas and Alcaligenes, have been shown to degrade PCBs and, by analogy, PBBs. epa.gov The degradation typically proceeds via two main pathways: aerobic and anaerobic.

Aerobic Degradation: Under aerobic conditions, bacteria utilize dioxygenase enzymes to attack the biphenyl structure. wikipedia.orgepa.gov The process is generally more effective for less halogenated congeners and those with unsubstituted carbon atoms at the 2,3- or 5,6-positions, which allows for the insertion of dioxygen. In 3-Bromo-2'-isopropylbiphenyl, the unsubstituted positions on both rings would make it a potential substrate for aerobic degradation.

Anaerobic Degradation: In the absence of oxygen, anaerobic microorganisms can reductively dehalogenate brominated biphenyls. youtube.com This process involves the removal of bromine atoms, leading to less halogenated biphenyls which may then be susceptible to further aerobic degradation.

The following table summarizes the primary degradation pathways for brominated biphenyls.

| Degradation Pathway | Primary Mechanism | Influencing Factors | Potential Products of 3-Bromo-2'-isopropylbiphenyl |

| Photodegradation | Reductive Debromination | UV/Sunlight exposure, substitution pattern | 2-Isopropylbiphenyl, Hydroxylated derivatives |

| Thermal Degradation | Hydrodebromination | High temperature, steric effects | 2-Isopropylbiphenyl, fragmentation products |

| Microbial (Aerobic) | Dioxygenase attack | Presence of specific bacteria, oxygen, unsubstituted positions | Dihydroxy-bromoisopropylbiphenyl, ring cleavage products |

| Microbial (Anaerobic) | Reductive Dehalogenation | Anaerobic conditions, presence of specific microbes | 2-Isopropylbiphenyl |

Studies on Electronic Coupling and Electron Transfer Processes

The electronic properties of biphenyl systems are highly dependent on the torsional angle (dihedral angle) between the two phenyl rings. This angle is, in turn, dictated by the nature and position of substituents, particularly those at the ortho positions. libretexts.org

In 3-Bromo-2'-isopropylbiphenyl, the presence of a bulky isopropyl group at an ortho position (2'-) forces a significant twist between the two phenyl rings due to steric hindrance. libretexts.org This large dihedral angle has profound effects on the electronic coupling between the rings.

Electronic Coupling: Electronic coupling refers to the interaction between the π-electron systems of the two phenyl rings. In a planar biphenyl, this coupling is maximized, allowing for efficient delocalization of electrons across the entire molecule. However, as the dihedral angle increases, the overlap between the p-orbitals of the two rings decreases, leading to reduced electronic coupling. nih.gov For 3-Bromo-2'-isopropylbiphenyl, the sterically enforced twist significantly decouples the two aromatic rings electronically. This means that the electronic states of one ring are only weakly perturbed by the other.

Intramolecular Charge Transfer (ICT): In substituted biphenyls with electron-donating and electron-accepting groups, intramolecular charge transfer can occur upon photoexcitation. The efficiency of this process is strongly linked to the molecular geometry. nih.gov Studies on other substituted biphenyls have shown that a more twisted structure can sometimes lead to longer emission wavelengths due to significant structural relaxation in the excited state. nih.govnih.gov While the bromo group is weakly deactivating and the isopropyl group is weakly activating, the primary determinant of the electronic behavior in 3-Bromo-2'-isopropylbiphenyl is the steric effect of the ortho-isopropyl group. The twisted geometry would likely hinder efficient through-bond or through-space charge transfer between the two rings.

Research on ortho-carboranyl substituted biphenyls has demonstrated a clear relationship between the dihedral angle and the efficiency of the intramolecular charge transfer-based radiative process, with efficiency decreasing as the angle increases. nih.gov This suggests that for 3-Bromo-2'-isopropylbiphenyl, any ICT character would be weak.

The following table outlines the expected electronic properties based on the structure of 3-Bromo-2'-isopropylbiphenyl in comparison to a planar biphenyl analogue.

| Property | Planar Biphenyl Analogue | 3-Bromo-2'-isopropylbiphenyl | Rationale |

| Dihedral Angle | ~0-20° | High (likely > 45°) | Steric hindrance from the ortho-isopropyl group. libretexts.org |

| Electronic Coupling | Strong | Weak | Poor p-orbital overlap across the inter-ring bond due to large twist. |

| Electron Delocalization | High | Low | The two π-systems are largely isolated. |

| Intramolecular Charge Transfer (ICT) Efficiency | Potentially High (with appropriate donors/acceptors) | Low | The twisted geometry hinders effective charge transfer between rings. nih.gov |

Computational and Theoretical Investigations on 3 Bromo 2 Isopropylbiphenyl

Conformational Analysis and Intramolecular Dynamics

The unique arrangement of substituents in 3-Bromo-2'-isopropylbiphenyl governs its three-dimensional structure and internal motions. The interaction between the two phenyl rings is central to understanding its chemical nature.

Torsional Angles and Dihedral Angle Distributions

The conformation of biphenyl (B1667301) systems is defined by the torsional or dihedral angle between the two aromatic rings. In unsubstituted biphenyl, a delicate balance between conjugative effects favoring planarity and steric repulsion between ortho-hydrogens results in a twisted structure with a dihedral angle of approximately 44.4°. slideshare.net The rotational barriers are relatively small, on the order of 6-8 kJ/mol. slideshare.netacs.orgnih.gov

For 3-Bromo-2'-isopropylbiphenyl, the presence of a bulky isopropyl group at an ortho position (2') drastically alters this landscape. The steric clash between the isopropyl group and the opposing phenyl ring forces a more pronounced twist. Computational studies on analogous ortho-substituted biphenyls show that the minimum energy conformation is significantly non-planar. For instance, DFT calculations on 2,2'-dimethylbiphenyl (B165481) indicate a single energy minimum with a dihedral angle between 84.9° and 94.8°. acs.orgresearchgate.net Given that an isopropyl group is sterically more demanding than a methyl group, the equilibrium dihedral angle for 3-Bromo-2'-isopropylbiphenyl is expected to be large, likely in the range of or exceeding 90°, to minimize van der Waals strain. The molecule will exist as a population of conformers, with the distribution centered around this highly twisted, low-energy state.

Rotational Barriers and Enantiomerization Processes in Chiral Biphenyls

Enantiomerization in chiral biphenyls occurs through rotation about the central carbon-carbon single bond, proceeding through a high-energy planar transition state. The energy required to overcome this barrier determines the stability of the individual enantiomers (atropisomers). For atropisomers to be stable and isolable at room temperature, a rotational energy barrier of approximately 16 to 19 kcal/mol is generally required. libretexts.org

The primary contributor to this barrier in 3-Bromo-2'-isopropylbiphenyl is the severe steric repulsion between the ortho-isopropyl group and the ortho-hydrogen on the other ring in the planar conformation. Dynamic NMR spectroscopy and computational studies on biphenyls with single ortho-substituents have shown that rotational barriers can be significant, with measured values reaching up to 15.4 kcal/mol. researchgate.netnih.gov While the 3-bromo substituent is not at an ortho position, it can exert a "buttressing effect," where a meta-substituent reinforces the ortho-group, potentially increasing the energy of the transition state for racemization and thus raising the rotational barrier. minia.edu.eg

| Compound | Method | Rotational Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Biphenyl | CCSD(T) | ~1.9 | acs.orgnih.gov |

| 2-Methylbiphenyl | ab initio | ~7-10 | researchgate.net |

| 2,2'-Dimethylbiphenyl | B3LYP/6-311+G | ~19 | researchgate.net |

| 2,2'-Dichlorobiphenyl | B3LYP/6-311+G | >15 | acs.orgresearchgate.net |

Steric Hindrance Effects of Ortho-Substituents

Steric hindrance is the paramount factor dictating the structure of substituted biphenyls. nih.gov In 3-Bromo-2'-isopropylbiphenyl, the ortho-isopropyl group is the most influential substituent. Resonance effects that favor a planar structure for maximum pi-orbital overlap are easily overcome by the steric repulsion involving even ortho-hydrogen atoms. nih.gov

The interaction between the ortho-isopropyl group on one ring and the ortho-hydrogen on the other is highly destabilizing in or near planar conformations. Computational models have been developed to estimate the energetic cost of these interactions. As a general approximation, each ortho-hydrogen to ortho-methyl interaction in a planar biphenyl contributes about 7 kcal/mol of destabilization. nih.gov The larger size and greater number of atoms in an isopropyl group would lead to a substantially higher steric penalty, forcing the molecule into a conformation where the rings are nearly perpendicular to minimize this strain.

Atropisomerism and Axial Chirality in Substituted Biphenyls

Atropisomerism arises when rotation around a single bond is sufficiently hindered to allow for the isolation of individual conformational isomers. libretexts.orgminia.edu.eg In biphenyls, this creates a form of chirality known as axial chirality, where the molecule lacks a plane of symmetry and is non-superimposable on its mirror image.

For a biphenyl derivative to exhibit axial chirality, two conditions must be met: the rotation around the central C-C bond must be restricted, and each ring must be asymmetrically substituted at its ortho positions. stackexchange.comscribd.com

3-Bromo-2'-isopropylbiphenyl fulfills these criteria:

Restricted Rotation : The bulky 2'-isopropyl group provides a significant barrier to rotation.

Asymmetric Substitution :

One ring is substituted with a bromine atom at the 3-position and has implicit hydrogens at the ortho-positions (2 and 6).

The second ring is substituted with an isopropyl group at the 2'-position and a hydrogen at the 6'-position.

Because the substituents at the ortho positions of each ring (H vs. H on the brominated ring, and isopropyl vs. H on the second ring) are not identical, the molecule lacks an internal plane of symmetry in its twisted ground state, rendering it chiral. The hindered rotation ensures that the resulting enantiomers are configurationally stable and potentially resolvable.

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies on Molecular Structure and Energetics

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the properties of substituted biphenyls. rsc.orgresearchgate.net The B3LYP functional, often paired with basis sets like 6-311+G(d,p), has proven effective in modeling the structure, vibrational frequencies, and energetics of these systems. researchgate.netnih.govnih.gov

A DFT study of 3-Bromo-2'-isopropylbiphenyl would provide quantitative data on several key properties:

Optimized Geometry : Calculation of the molecule's lowest energy conformation, yielding precise bond lengths, bond angles, and the crucial inter-ring dihedral angle. nih.gov

Rotational Energy Profile : By systematically rotating one phenyl ring relative to the other and calculating the energy at each step, a potential energy surface can be generated. This would identify the ground state (energy minimum) and the planar transition state (energy maximum), allowing for a precise determination of the rotational barrier. nih.gov

Electronic Properties : Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would describe the molecule's electronic structure and reactivity. researchgate.netresearchgate.net The molecular electrostatic potential (MEP) map would visualize electron-rich and electron-poor regions, indicating sites susceptible to electrophilic or nucleophilic attack. nih.gov

| Compound | Calculated Dihedral Angle (°) | Calculated Rotational Barrier (kcal/mol) | Reference |

|---|---|---|---|

| 2,2'-Difluorobiphenyl | 57.9 and 128.9 (double minimum) | - | acs.orgresearchgate.net |

| 2,2'-Dichlorobiphenyl | 84.9 | >15 | acs.orgresearchgate.net |

| 2,2'-Dibromobiphenyl | 89.6 | >18 | acs.orgresearchgate.net |

| 2,2'-Diiodobiphenyl | 94.8 | >20 | acs.orgresearchgate.net |

Ab Initio Methods for Electronic Structure Determination

Ab initio quantum chemistry methods are foundational in determining the electronic structure of molecules from first principles, without reliance on empirical parameters. For 3-Bromo-2'-isopropylbiphenyl, these calculations are crucial for predicting its geometry, energy, and electronic properties.

Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) with various functionals (e.g., B3LYP, PBE0) are commonly employed. rsc.orgacs.org The choice of the basis set, which is a set of mathematical functions used to build molecular orbitals, is critical for accuracy. For a molecule containing a heavy atom like bromine, basis sets such as 6-311+G(d,p) or those from the aug-cc-pVTZ family are often necessary to accurately account for polarization and diffuse electronic effects. rsc.orgnih.gov

Molecular Dynamics Simulations for Conformational Mobility

While ab initio methods provide a static picture of molecular conformations, molecular dynamics (MD) simulations offer insights into the dynamic behavior of 3-Bromo-2'-isopropylbiphenyl over time. nih.gov MD simulations calculate the trajectory of atoms by solving Newton's equations of motion, providing a view of molecular vibrations, rotations, and conformational changes. nih.gov

For 3-Bromo-2'-isopropylbiphenyl, MD simulations are particularly useful for exploring its conformational mobility. This includes:

Torsional Flexibility : The simulation can model the rotation around the central C-C bond connecting the two phenyl rings, showing the transitions between different stable rotational isomers (atropisomers). The frequency and pathways of these transitions are dependent on the rotational energy barrier. rsc.org

Substituent Dynamics : The rotation of the isopropyl group and the vibrations of the carbon-bromine bond are also captured. The interaction between the bulky isopropyl group and the adjacent phenyl ring is a significant factor governing the molecule's dynamic behavior. mdpi.com

Solvent Influence : MD simulations can be performed in a simulated solvent box, allowing for the study of how interactions with solvent molecules affect the conformational landscape of the molecule. nih.gov

Computational studies on related chlorinated biphenyls have utilized MD simulations to refine conformational searches, ensuring a thorough exploration of the potential energy surface. nih.gov

Analysis of Electronic Properties and Substituent Effects

The electronic properties of 3-Bromo-2'-isopropylbiphenyl are governed by the interplay between the biphenyl framework and its bromo and isopropyl substituents.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable descriptor for understanding molecular reactivity. uni-muenchen.de It is mapped onto the electron density surface of a molecule, using a color-coded scheme to visualize regions of varying electrostatic potential. wolframcloud.com Red typically indicates regions of negative potential (electron-rich), which are attractive to electrophiles, while blue indicates regions of positive potential (electron-poor), attractive to nucleophiles. Green represents neutral potential. wolframcloud.comresearchgate.net

For 3-Bromo-2'-isopropylbiphenyl, an MEP map would be expected to show:

Negative Potential : A region of negative potential (red) would be located around the electronegative bromine atom due to its lone pairs of electrons. The π-electron clouds of the two aromatic rings would also exhibit negative potential. researchgate.net

Positive Potential : The most positive potential (blue) would likely be found on the hydrogen atoms, particularly those of the isopropyl group and the aromatic rings.

Reactivity Insights : The MEP map provides a guide to the molecule's reactivity. For instance, it highlights the bromine atom and the phenyl rings as potential sites for electrophilic attack or interaction with Lewis acids. researchgate.net

The table below summarizes the expected MEP characteristics for different regions of the molecule.

| Molecular Region | Expected Electrostatic Potential | Color on MEP Map | Reactivity Implication |

|---|---|---|---|

| Bromine Atom | Negative | Red | Site for electrophilic attack, halogen bonding |

| Aromatic Rings (π-system) | Negative | Red/Yellow | Interaction with electrophiles |

| Isopropyl Group Hydrogens | Positive | Blue | Site for nucleophilic interaction |

| Aromatic Hydrogens | Slightly Positive | Green/Light Blue | Weak interaction sites |

Transmission of Electronic Effects Through the Biphenyl Framework

Substituents on a biphenyl system can electronically influence each other, and this effect is transmitted through the π-system of the rings. The degree of this transmission is highly dependent on the torsional angle between the rings. A more planar conformation allows for better π-orbital overlap and more effective electronic communication, while a highly twisted conformation disrupts this conjugation.

In 3-Bromo-2'-isopropylbiphenyl:

The bromine atom is an electron-withdrawing group via induction but can act as a weak π-donor due to its lone pairs.

The isopropyl group is a weak electron-donating group through induction and hyperconjugation.

The bulky ortho-isopropyl group forces a significant twist in the biphenyl backbone, which will inherently reduce the electronic communication between the two rings. However, even in a twisted conformation, some electronic effects are transmitted. The electron-withdrawing nature of the bromine on one ring can subtly influence the electron density on the second ring bearing the isopropyl group. Studies on polybrominated biphenyls (PBBs) note that the electron density around bromine atoms is higher, indicating their ability to attract electron clouds. nih.gov

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept for predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org

HOMO : This orbital acts as the primary electron donor in reactions with electrophiles. youtube.com

LUMO : This orbital acts as the primary electron acceptor in reactions with nucleophiles. youtube.com

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity. A small gap suggests high reactivity. numberanalytics.com

For 3-Bromo-2'-isopropylbiphenyl, FMO analysis would likely reveal:

The HOMO is expected to be distributed primarily across the π-system of the two phenyl rings, as these are the most electron-rich regions.

The LUMO is likely to have significant contributions from the carbon-bromine antibonding orbital (σ* C-Br) and the π* orbitals of the rings. This suggests that nucleophilic attack could potentially lead to the cleavage of the C-Br bond.

The substituents will modulate the energy levels. The electron-donating isopropyl group will raise the energy of the HOMO, making the molecule more susceptible to oxidation or electrophilic attack. The electron-withdrawing bromine atom will lower the energy of both the HOMO and LUMO.

The table below outlines the expected FMO characteristics and their implications for reactivity.

| Orbital | Expected Location | Reactivity Role | Influence of Substituents |

|---|---|---|---|

| HOMO | π-system of phenyl rings | Donates electrons (Nucleophilic) | Energy raised by isopropyl group |

| LUMO | π-system and C-Br σ orbital | Accepts electrons (Electrophilic) | Energy lowered by bromine atom |

| HOMO-LUMO Gap | Moderate | Determines overall reactivity | Modulated by both substituents |

Solvent Effects on Conformational Preferences and Reactivity

The solvent in which a molecule is dissolved can have a significant impact on its properties. For 3-Bromo-2'-isopropylbiphenyl, solvent effects are primarily studied using continuum solvation models (like the Polarizable Continuum Model, PCM) in quantum chemical calculations or through explicit solvent simulations in MD. nih.gov

The main influence of the solvent is on the conformational equilibrium. 3-Bromo-2'-isopropylbiphenyl has a permanent dipole moment due to the C-Br bond.

Polar Solvents (e.g., water, ethanol): These solvents will preferentially stabilize conformations with a larger molecular dipole moment. This could potentially alter the preferred torsional angle between the phenyl rings compared to the gas phase. Studies on similar molecules show that aqueous environments can favor specific conformations and influence cis-trans isomerisation barriers. nih.gov

Nonpolar Solvents (e.g., hexane, toluene): In these solvents, intramolecular forces (like steric repulsion and van der Waals interactions) will be the dominant factors determining the conformation, and the results will be closer to gas-phase calculations.

Solvent can also affect reactivity by stabilizing or destabilizing reactants, transition states, and products. For a reaction involving a charge-separated transition state, a polar solvent would lower the activation energy and accelerate the reaction rate. Conversely, for a reaction where charge is dispersed in the transition state, a nonpolar solvent would be more favorable.

Advanced Applications and Research Frontiers of 3 Bromo 2 Isopropylbiphenyl Derivatives

Biphenyl-Based Ligands in Catalysis Research

The development of high-performance ligands is a cornerstone of modern transition metal catalysis. Biphenyl-based phosphines, often referred to as biaryl phosphines, have emerged as a particularly successful class of ligands, enabling challenging cross-coupling reactions and asymmetric transformations. nih.govchemrxiv.org The 3-Bromo-2'-isopropylbiphenyl core is an ideal starting point for creating ligands with tailored properties.

The synthesis of novel phosphine (B1218219) ligands from 3-Bromo-2'-isopropylbiphenyl typically leverages well-established C-P bond formation strategies. The most common and versatile method involves the conversion of the aryl bromide into an organometallic intermediate, which is then reacted with a halophosphine. nih.gov

Specifically, the process often begins with a metal-halogen exchange reaction, where the bromine atom of 3-Bromo-2'-isopropylbiphenyl is treated with an organolithium reagent like n-butyllithium or with magnesium metal to form the corresponding Grignard reagent. nih.govresearchgate.net This highly reactive organometallic species serves as a potent nucleophile. Subsequent reaction with a dialkyl- or diarylchlorophosphine, such as dicyclohexylchlorophosphine or diphenylchlorophosphine, results in the displacement of the chloride and the formation of the desired tertiary phosphine ligand. nih.gov This synthetic route is highly modular, allowing for the introduction of a wide variety of phosphine groups with different steric and electronic properties.

The protection of the phosphine group, for example as a phosphine-borane complex or a phosphine oxide, is a common strategy to prevent unwanted oxidation during synthesis and purification, as phosphines are often sensitive to air. nih.govresearchgate.net The free phosphine can then be liberated in a final deprotection step. This modularity allows for the creation of a diverse library of ligands from a single biphenyl (B1667301) precursor, facilitating the rapid screening and optimization of catalysts for specific applications. orgsyn.org

Chiral biphenyl phosphine ligands are renowned for their ability to induce high levels of enantioselectivity in a multitude of metal-catalyzed reactions. nih.govresearchgate.net The atropisomeric chirality arising from hindered rotation around the biphenyl C-C bond, combined with the steric environment created by substituents, forms a well-defined chiral pocket around the metal center. Ligands derived from the 2'-isopropylbiphenyl scaffold are particularly effective in this regard.

While specific data for a ligand directly derived from 3-Bromo-2'-isopropylbiphenyl is not prevalent, the performance of structurally similar biphenyl phosphines in asymmetric catalysis provides a clear indication of their potential. For instance, chiral bifunctional biphenyl-2-ylphosphine ligands have been successfully employed in gold-catalyzed asymmetric isomerizations of alkynes to allenes and subsequent cycloisomerizations to form 2,5-dihydrofurans with excellent enantiomeric excesses (ee). nsf.govorganic-chemistry.orgnih.gov Similarly, ruthenium complexes of chiral biphenyl diphosphines are highly effective in the asymmetric hydrogenation of prochiral ketones and olefins, often achieving near-perfect enantioselectivity (up to 99% ee). nih.govresearchgate.net

The bulky 2'-isopropyl group is expected to create a rigid and well-defined chiral environment, making such ligands promising candidates for reactions like:

Asymmetric Hydrogenation: Reduction of prochiral ketones, olefins, and imines.

Asymmetric C-C Bond Formation: Suzuki-Miyaura, Heck, and Negishi cross-coupling reactions.

Asymmetric C-N Bond Formation: Buchwald-Hartwig amination reactions.

The table below illustrates the typical performance of advanced biphenyl phosphine ligands in selected asymmetric reactions, highlighting the high levels of stereocontrol achievable.

| Reaction | Substrate | Catalyst/Ligand System | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | Methyl Acetamidoacrylate | Rh-DIPAMP | 95% | Knowles (Nobel Prize work) |

| Asymmetric Hydrogenation | Methyl acetoacetate | Ru-BINAP | >99% | Noyori et al. nih.gov |

| Asymmetric Hydrogenation | Hydroxyacetone | Ru-SYNPHOS | 97% | nih.gov |

| Asymmetric Cycloisomerization | Propargylic alcohol | Au-(R)-L4-4 | 94% | Zhang et al. nsf.govorganic-chemistry.org |

This table presents representative data for benchmark biphenyl ligands to illustrate potential applications.

The traditional view of a ligand as a passive spectator that merely tunes the steric and electronic properties of a metal center is being replaced by a more nuanced understanding of its active participation in the catalytic cycle. uu.nl This concept, known as metal-ligand cooperation (MLC), involves the ligand directly participating in substrate activation, bond cleavage, or bond formation. uu.nl

Bifunctional phosphine ligands, which feature both a Lewis basic phosphine donor and another functional group (e.g., a Lewis acid, Brønsted acid/base), are prime candidates for facilitating MLC. escholarship.org For example, a ligand could be designed from 3-Bromo-2'-isopropylbiphenyl where the phosphine group coordinates to the metal, and another functional group, introduced at the 3-position or elsewhere, acts as a proton relay or interacts with a substrate. In the hydrogenation of ketones, amine groups on a ligand can act as a proton shuttle, facilitating the heterolytic cleavage of H₂ and the transfer of protons and hydrides in a concerted manner. uu.nl This cooperative action can open up new, lower-energy reaction pathways that would be inaccessible to the metal center alone. The design of bifunctional biphenyl-2-ylphosphine ligands by the Zhang group for gold catalysis is a prominent example where a remote basic group on the ligand enables unique reactivity. escholarship.org

The catalytic performance of biaryl phosphine ligands is profoundly influenced by their structural attributes. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more efficient catalysts. chemrxiv.org

Steric Properties: The steric bulk of the phosphine substituents and the biphenyl backbone dictates the coordination environment of the metal. The 2'-isopropyl group on the "lower" aryl ring of the biphenyl core provides significant steric hindrance. This bulk can promote the formation of highly reactive, low-coordinate metal species (e.g., monoligated palladium complexes), which are often key to enabling challenging oxidative addition steps in cross-coupling reactions. chemrxiv.org The biaryl dihedral angle (torsion angle) is another critical parameter, as it influences the shape and accessibility of the catalytic pocket. nih.gov

Electronic Properties: The electronic nature of the ligand, governed by substituents on both the biphenyl rings and the phosphorus atom, modulates the electron density at the metal center. Electron-donating groups on the ligand increase the electron density on the metal, which can facilitate oxidative addition but may slow down reductive elimination. Conversely, electron-withdrawing groups can have the opposite effect. Kinetic studies on Pd(II) amido complexes with RuPhos and SPhos analogues have shown that the electronic properties of the "lower" aryl ring strongly influence the rate of reductive elimination, a key step in C-N cross-coupling. mit.edu Therefore, modifying the electronics of the biphenyl scaffold, for instance by introducing electron-donating or withdrawing groups on the ring opposite the phosphine, provides a powerful tool for tuning catalyst activity. mit.edu

Integration in Advanced Materials Science

Beyond catalysis, the rigid, anisotropic structure of the biphenyl core makes it a valuable building block for advanced functional materials, particularly in the field of liquid crystals.

Liquid crystals (LCs) are states of matter that exhibit properties between those of a conventional liquid and a solid crystal. nih.gov The molecules that form LC phases, known as mesogens, typically consist of a rigid core and flexible terminal chains. The biphenyl unit is a classic example of a rigid core used in the design of calamitic (rod-like) mesogens. researchgate.net

The 2'-isopropylbiphenyl structure could serve as a core component in a novel liquid crystalline material. The introduction of a bulky lateral substituent, such as the isopropyl group, onto the biphenyl core has a predictable and significant impact on the mesomorphic properties:

Disruption of Packing: The lateral group increases the width of the molecule, disrupting the close packing that favors the formation of highly ordered smectic and crystalline phases.

Lowering of Melting Point: This disruption typically leads to a decrease in the melting point and can also lower the clearing point (the temperature at which the material becomes an isotropic liquid).

Modification of Mesophase: The presence of a lateral group can influence the type of mesophase formed, potentially inducing tilted smectic phases or suppressing higher-order phases in favor of the nematic phase. researchgate.net

By attaching flexible alkyl or alkyloxy chains to the termini of the 2'-isopropylbiphenyl core (for example, at the 4- and 4'-positions), it is possible to design molecules with specific phase transition temperatures and mesophase behaviors. The ability to fine-tune these properties is critical for applications in liquid crystal displays (LCDs) and other optical technologies. nih.govmdpi.com

The table below shows a hypothetical comparison of how a lateral substituent might affect the phase transition temperatures of a biphenyl-based liquid crystal.

| Compound Structure | Melting Point (°C) | Clearing Point (°C) | Mesophase Behavior |

| 4,4'-dialkoxybiphenyl (unsubstituted core) | 80 | 120 | Smectic C, Nematic |

| 2'-isopropyl-4,4'-dialkoxybiphenyl (substituted core) | 65 | 105 | Nematic |

This table is illustrative, showing the general trend that lateral substituents tend to lower transition temperatures and can alter the observed mesophases.

Organic Photofunctional Materials

The development of organic photofunctional materials, particularly for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices, relies on the precise control of the material's electronic structure, morphology, and solid-state packing. Derivatives of 3-Bromo-2'-isopropylbiphenyl offer a unique platform for the creation of novel photoluminescent polymers with tailored properties.

The incorporation of bulky substituents is a well-established strategy to influence the optical properties of conjugated polymers. A series of conjugated polymers related to poly(phenylenevinylene) (PPV) containing various bulky substitution patterns have been synthesized and characterized. These materials generally exhibit high thermal stability and emit light in the blue to green region of the visible spectrum tudublin.ie. By analogy, polymers derived from 3-Bromo-2'-isopropylbiphenyl are expected to exhibit blue-shifted emission due to the steric hindrance between the phenyl rings. The 2'-isopropyl group forces a significant dihedral angle between the biphenyl rings, which reduces the effective conjugation length along the polymer backbone. This disruption of planarity is a key factor in achieving blue emission in conjugated polymers.

Furthermore, the steric bulk of the isopropyl group can effectively suppress intermolecular interactions, such as π-π stacking, in the solid state. While strong intermolecular interactions can be beneficial for charge transport, they often lead to aggregation-caused fluorescence quenching, which is detrimental to the efficiency of light-emitting devices. The non-planar structure induced by the 2'-isopropyl group can help to maintain high fluorescence quantum yields in thin films, a critical requirement for efficient OLEDs. This strategy has been successfully employed in other classes of fluorophores, where the introduction of bulky, non-planar moieties prevents orderly molecular packing and alleviates fluorescence quenching ntu.edu.tw.

The bromine atom on the biphenyl unit serves as a versatile synthetic handle for further tuning the material's properties. It can be used to introduce other functional groups to modify the emission color, improve charge injection/transport properties, or enhance the material's stability. For example, the bromine can be converted to a variety of other groups via standard cross-coupling reactions, allowing for the creation of a library of materials with systematically varied properties from a single precursor polymer.

Below is a table summarizing the expected effects of the 3-Bromo-2'-isopropylbiphenyl moiety on the properties of organic photofunctional materials.

| Feature of 3-Bromo-2'-isopropylbiphenyl | Consequence for Photofunctional Polymers | Potential Advantage in Devices |

| 2'-isopropyl group (Steric Hindrance) | Increased dihedral angle between phenyl rings, reduced planarity. | Blue-shifted emission, suitable for blue OLEDs. |

| Suppression of intermolecular π-π stacking. | Reduced aggregation-caused quenching, higher solid-state fluorescence quantum yield. | |

| 3-Bromo substituent | Reactive site for post-polymerization functionalization. | Tunable electronic and photophysical properties (e.g., color, charge transport). |

| Potential for heavy atom effect. | Enhanced intersystem crossing for applications in phosphorescent OLEDs (if properly designed). |

Monomers and Building Blocks for Polymer Synthesis

The synthesis of high-performance polymers with tailored properties is a cornerstone of modern materials science. 3-Bromo-2'-isopropylbiphenyl is a valuable monomer and building block for the synthesis of novel poly(p-phenylene) (PPP) type polymers. PPPs are a class of rigid-rod polymers known for their exceptional thermal stability and potential for high electrical conductivity upon doping wikipedia.orgphysicsjournal.net. However, unsubstituted PPPs are often insoluble and difficult to process, which has limited their widespread application wikipedia.org.

The introduction of side groups onto the biphenyl monomer is a common and effective strategy to improve the solubility and processability of the resulting polymers. The 2'-isopropyl group in 3-Bromo-2'-isopropylbiphenyl serves this purpose, rendering the resulting polymer more soluble in common organic solvents. This improved solubility is crucial for solution-based processing techniques used in the fabrication of thin-film devices.

The bromine atom provides a reactive site for polymerization through various cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and versatile method for the synthesis of PPPs from brominated monomers wikipedia.orgatomfair.com. In this reaction, the bromo-substituted monomer can be coupled with a bis(boronic acid) or bis(boronate ester) comonomer in the presence of a palladium catalyst to yield the desired polymer. The general scheme for the polymerization of a monomer like 3-Bromo-2'-isopropylbiphenyl via Suzuki-Miyaura coupling is shown below.

Table of Polymerization Reactants and Products

| Monomer 1 | Monomer 2 | Catalyst/Base | Polymer |

| 3-Bromo-2'-isopropylbiphenyl-based bis(boronic ester) | A dibromoaryl comonomer | Pd(PPh₃)₄ / Na₂CO₃ | Poly(p-phenylene) derivative |

| A dibromo-2'-isopropylbiphenyl derivative | An arylene-bis(boronic acid) | Pd(OAc)₂ / P(o-tolyl)₃ / K₂CO₃ | Poly(p-phenylene) derivative |

The steric hindrance introduced by the 2'-isopropyl group can also influence the polymerization process itself. While significant steric bulk can sometimes hinder the approach of the monomers to the catalytic center, leading to lower molecular weight polymers, it can also play a beneficial role in controlling the regioselectivity of the polymerization when using unsymmetrical monomers. In the case of direct arylation polymerization (DArP), a more recent and "greener" alternative to traditional cross-coupling reactions, steric hindrance can be strategically used to favor certain C-H bond activations over others, leading to more well-defined polymer structures rsc.org.

The resulting polymers from 3-Bromo-2'-isopropylbiphenyl are expected to be amorphous due to the non-planar and irregular structure imparted by the bulky side group. This amorphous nature, combined with good solubility, is advantageous for forming uniform thin films, which is essential for applications in organic electronics and membranes.

Biphenyl Derivatives as Model Compounds for Fundamental Chemical Studies

Substituted biphenyls have long served as important model systems for fundamental studies in stereochemistry and reaction mechanisms. The restricted rotation around the single bond connecting the two phenyl rings gives rise to atropisomerism, a form of axial chirality. The energy barrier to this rotation is highly dependent on the size and nature of the substituents at the ortho positions.

Derivatives of 3-Bromo-2'-isopropylbiphenyl are excellent model compounds for investigating the influence of steric hindrance on conformational dynamics. The bulky 2'-isopropyl group creates a significant barrier to rotation around the biphenyl linkage. The free energy of activation for this aryl-aryl rotation can be experimentally determined using dynamic nuclear magnetic resonance (DNMR) spectroscopy researchgate.net. By studying a series of related compounds with varying substituents, a quantitative understanding of the steric requirements of different functional groups can be established researchgate.net.

Table of Rotational Barriers for Substituted Biphenyls

| Ortho-Substituent | Rotational Barrier (kcal/mol) - Representative Values |

| H | ~1.4 - 2.0 |

| F | ~5.0 - 6.0 |

| Cl | ~10.0 - 12.0 |

| CH₃ | ~17.0 - 19.0 |

| i-Pr | Expected to be > 20.0 |

Note: The values are approximate and can vary depending on the specific substitution pattern and the method of determination. The value for the isopropyl group is an estimation based on trends.

Furthermore, 3-Bromo-2'-isopropylbiphenyl can be used to study the interplay between steric and electronic effects on chemical reactivity. The bromine atom at the 3-position is electronically withdrawing through induction but can also participate in resonance. The reactivity of this position towards various reagents can be compared with less sterically hindered analogs to deconvolute the electronic and steric contributions to the reaction rate and regioselectivity. For instance, in palladium-catalyzed cross-coupling reactions, the steric bulk at the 2'-position can influence the rate of oxidative addition of the C-Br bond to the palladium center.

The study of such model compounds provides valuable insights that can be applied to the design of more complex systems, such as catalysts with chiral biphenyl ligands or polymers where the conformational freedom of the backbone dictates the material's properties. Understanding the fundamental principles of steric hindrance and conformational dynamics in these relatively simple molecules is crucial for the rational design of new materials and chemical processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Bromo-2'-iso-propylbiphenyl, and what experimental conditions optimize yield?

- Methodology : Bromination of 2'-iso-propylbiphenyl using electrophilic aromatic substitution (EAS) is a common approach. A regioselective bromination at the 3-position can be achieved using FeBr₃ as a catalyst in anhydrous CH₂Cl₂ at 0–5°C. Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (hexane:ethyl acetate) .

- Key Considerations : Steric hindrance from the iso-propyl group may require extended reaction times. Validate purity via NMR (¹H/¹³C) and HPLC (>95% purity).

Q. How can researchers characterize the physical and spectral properties of this compound?

- Methodology :

- Physical Properties : Determine melting point (DSC), boiling point (distillation under reduced pressure), and solubility (logP via shake-flask method in octanol/water) .

- Spectral Analysis : Use ¹H NMR (CDCl₃, δ 7.2–6.8 ppm for aromatic protons) and ¹³C NMR to confirm substitution patterns. FT-IR can identify C-Br stretches (~550–600 cm⁻¹) .

Q. What are the primary applications of this compound in organic synthesis?

- Applications : Acts as a precursor for Suzuki-Miyaura cross-coupling to synthesize functionalized biphenyls. The bromine atom facilitates coupling with aryl boronic acids under Pd catalysis .

- Example : Coupling with 4-methoxyphenylboronic acid yields 3-methoxy-2'-iso-propylbiphenyl, a potential intermediate in pharmaceutical synthesis .

Advanced Research Questions

Q. How can researchers address contradictions in reported spectral data for this compound derivatives?

- Methodology :

- Data Validation : Compare experimental NMR/IR data with computational predictions (DFT or molecular dynamics simulations). Use high-field NMR (≥500 MHz) to resolve overlapping signals .

- Collaborative Reproducibility : Cross-validate results across independent labs using standardized protocols (e.g., identical solvent systems for NMR) .

Q. What strategies mitigate regioselectivity challenges during functionalization of this compound?

- Methodology :

- Directed Metalation : Use directing groups (e.g., -OMe, -COOR) to control lithiation or borylation at specific positions .

- Protection/Deprotection : Temporarily block reactive sites (e.g., silyl ether protection of hydroxyl groups) to direct reactions to the brominated position .

Q. How does the iso-propyl substituent influence the compound’s stability under thermal or photolytic conditions?

- Methodology :

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (Td) under nitrogen/air atmospheres.

- Photostability Testing : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC. Steric bulk from iso-propyl may enhance stability by reducing π-π stacking .

Q. What are the mechanistic insights into the compound’s role in flame-retardant formulations?

- Methodology :

- Synergistic Effects : Combine with phosphorus-based retardants (e.g., tris(3-bromo-2,2-bis(bromomethyl)propyl) phosphate) to study HBr release kinetics via TGA-MS .

- Gas-Phase Analysis : Use ESR to detect radical quenching by bromine species during polymer combustion .

Q. How can researchers elucidate structure-activity relationships (SAR) for cytotoxic derivatives of this compound?

- Methodology :

- SAR Studies : Synthesize analogs with varying substituents (e.g., -F, -NO₂) and test against cancer cell lines (e.g., HeLa, MCF-7). Use IC₅₀ values from MTT assays to correlate electronic effects with activity .

- Computational Modeling : Perform docking studies to predict binding affinity with target proteins (e.g., topoisomerase II) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.